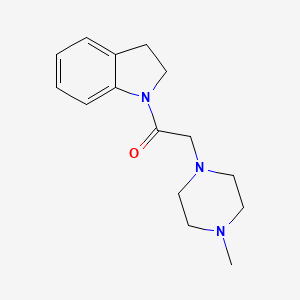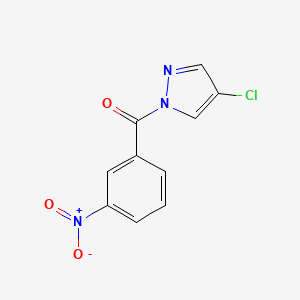![molecular formula C14H11F3N4OS B5595253 2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5595253.png)
2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyrimidinylsulfanyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrimidin-2-ylsulfanyl acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-[2-(PYRIMIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]ETHYL]-3-[2,4-DICHLORO-5-PHENYL]UREA: This compound shares a pyrimidinyl group and has similar applications in research.
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID (2-F-BENZYLIDENE)-HYDRAZIDE: Another compound with a pyrimidinylsulfanyl group, used in similar research contexts.
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)11-5-2-1-4-10(11)8-20-21-12(22)9-23-13-18-6-3-7-19-13/h1-8H,9H2,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMGCQNIRXKLGP-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B5595173.png)
![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)

![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)
![(1S,5R)-3-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)
![N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5595267.png)

